An In-depth Technical Guide to (4-(Pyridin-2-YL)phenyl)methanol (CAS Number: 98061-39-3)
An In-depth Technical Guide to (4-(Pyridin-2-YL)phenyl)methanol (CAS Number: 98061-39-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Pyridin-2-YL)phenyl)methanol, with CAS number 98061-39-3, is a biphenyl methanol derivative featuring a pyridine ring. This compound is of significant interest to the chemical and pharmaceutical industries, primarily serving as a key building block in the synthesis of more complex molecules. Its structural motifs are present in various biologically active compounds, highlighting its potential as a valuable intermediate in drug discovery and development. This technical guide provides a comprehensive overview of its chemical and physical properties, a general synthetic approach, and its applications in the development of therapeutic agents.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (4-(Pyridin-2-YL)phenyl)methanol is presented in the tables below. These properties are crucial for its handling, characterization, and use in chemical synthesis.
Table 1: General and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 98061-39-3 | [1] |
| Molecular Formula | C₁₂H₁₁NO | [1] |
| Molecular Weight | 185.22 g/mol | [1] |
| IUPAC Name | (4-pyridin-2-ylphenyl)methanol | [1] |
| Synonyms | 2-(4-Hydroxymethylphenyl)pyridine, 4-(2-Pyridinyl)benzyl alcohol | [1] |
| SMILES | C1=CC=NC(=C1)C2=CC=C(C=C2)CO | [1] |
| InChIKey | BESAKUXOHCFPAA-UHFFFAOYSA-N | [1] |
Table 2: Physical and Computed Properties
| Property | Value | Source(s) |
| Melting Point | 49 °C | |
| Boiling Point (Predicted) | 353.8±30.0 °C | |
| Density (Predicted) | 1.145±0.06 g/cm³ | |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | |
| LogP (Predicted) | 2.2409 | |
| Hydrogen Bond Acceptors | 2 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 2 |
Synthesis
General Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the synthesis of (4-(pyridin-2-yl)phenyl)methanol would involve the coupling of a pyridine-containing boronic acid or ester with a bromobenzyl alcohol derivative, or vice versa.
Reactants:
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2-Pyridylboronic acid or a corresponding boronic ester
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4-Bromobenzyl alcohol
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))[2]
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A suitable base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)[2]
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An appropriate solvent system (e.g., a mixture of 1,4-dioxane and water)[2]
Procedure:
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Reaction Setup: A reaction vessel, such as a Schlenk flask, is charged with the aryl halide (e.g., 4-bromobenzyl alcohol), the boronic acid derivative (e.g., 2-pyridylboronic acid), the palladium catalyst, and the base.
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Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas, such as argon or nitrogen, to prevent the degradation of the catalyst. This process is typically repeated multiple times.
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Solvent Addition: The degassed solvent system is added to the reaction mixture.
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Heating: The reaction mixture is heated to a temperature typically ranging from 85 to 110 °C with vigorous stirring.
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Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water. The aqueous layer is extracted with the organic solvent.
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Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography on silica gel, to yield the desired (4-(pyridin-2-yl)phenyl)methanol.
Applications in Drug Development
(4-(Pyridin-2-YL)phenyl)methanol is a valuable intermediate in the synthesis of complex molecules for drug development. A notable application is its use in the preparation of piperidinyl-indole derivatives that act as inhibitors of complement factor B.[4][5] Complement factor B is a key component of the alternative pathway of the complement system, which is implicated in various inflammatory and autoimmune diseases.
The hydroxyl group of (4-(pyridin-2-yl)phenyl)methanol can be readily converted into a leaving group or used in a nucleophilic substitution reaction to link the phenyl-pyridine scaffold to other parts of a larger molecule. For instance, it has been used in a reaction with 4-(chloromethyl)-5,7-dimethyl-1-tosyl-1H-indole to synthesize a more complex indole derivative.[4] This demonstrates its utility as a key building block for creating molecules with potential therapeutic applications.
Potential Biological Activities
While there is a lack of direct studies on the biological activity of (4-(pyridin-2-yl)phenyl)methanol itself, the structural motifs it contains are present in a wide range of biologically active molecules. Research on structurally similar phenyl-pyridine derivatives suggests a variety of potential pharmacological effects.
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Anticancer and Antimicrobial Activities: The broader classes of pyridine and chlorophenyl-containing compounds have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects.[6]
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Herbicidal and Insecticidal Activity: Phenylpyridine derivatives are important components in the development of pesticides, with some showing herbicidal and insecticidal properties.[7][8]
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Kinase Inhibition: The pyridine moiety is a common feature in many kinase inhibitors, which are a major class of cancer therapeutics.[9]
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Other Activities: Fused pyridine-based heterocycles have been identified as potent antimicrobial, anticancer, antichagasic, antioxidant, and anti-inflammatory agents.[9]
These findings suggest that (4-(pyridin-2-yl)phenyl)methanol is a promising scaffold for the development of novel therapeutic agents and other biologically active compounds. Further research, including the synthesis and screening of a library of its derivatives, would be valuable in exploring its full therapeutic potential.
Safety Information
Based on available GHS hazard information, (4-(pyridin-2-yl)phenyl)methanol should be handled with care. The following hazard statements have been associated with this compound:
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Harmful if swallowed.
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Harmful in contact with skin.
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Causes skin irritation.
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Causes serious eye irritation.
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Harmful if inhaled.
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May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
(4-(Pyridin-2-YL)phenyl)methanol is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its chemical and physical properties make it a versatile building block for the synthesis of more complex molecules, as demonstrated by its use in the preparation of complement factor B inhibitors. While direct biological studies on this compound are limited, the prevalence of its structural motifs in a wide range of biologically active compounds suggests that it is a promising scaffold for future research. This technical guide provides a foundation for researchers and scientists working with this compound, summarizing its key characteristics and potential applications.
References
- 1. (4-(Pyridin-2-yl)phenyl)methanol | C12H11NO | CID 1515239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. US9682968B2 - Piperidinyl-indole derivatives complement factor B inhibitors and uses thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
